N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine
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Overview
Description
N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a 4-chlorophenyl group, a cyclopropyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-((4-chlorophenyl)(cyclopropyl)methyl)-2-(2-fluorophenyl)ethanamine
- N-((4-chlorophenyl)(cyclopropyl)methyl)-2-(2,2,2-trifluoroethoxy)ethanamine
Uniqueness
N-((4-chlorophenyl)(cyclopropyl)methyl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl and cyclopropyl groups contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-cyclopropylmethyl]ethanamine |
InChI |
InChI=1S/C12H16ClN/c1-2-14-12(9-3-4-9)10-5-7-11(13)8-6-10/h5-9,12,14H,2-4H2,1H3 |
InChI Key |
GMIRMOVVRJGSPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C1CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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